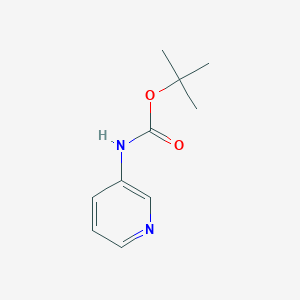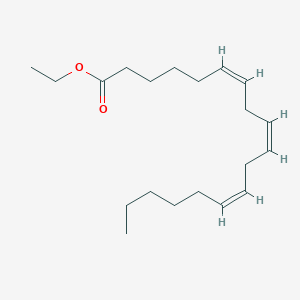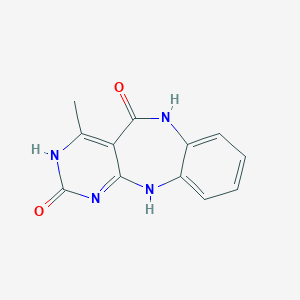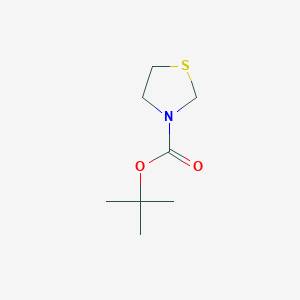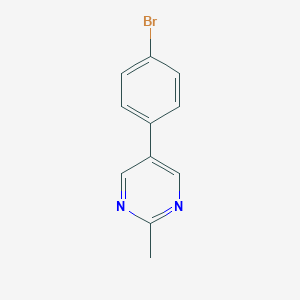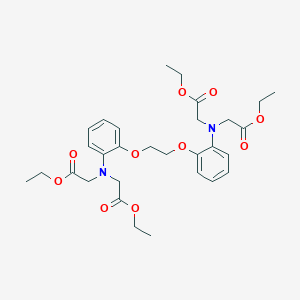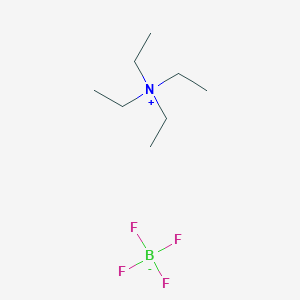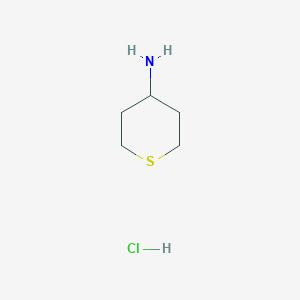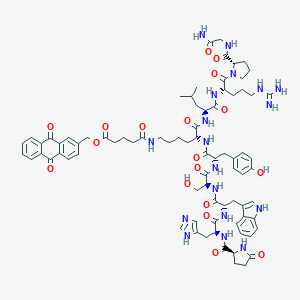
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone, is a synthetic analog of luteinizing hormone-releasing hormone (LHRH). It is a peptide hormone that plays a crucial role in the regulation of reproductive function in both males and females. LHRH is produced in the hypothalamus and stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. LHRH is also involved in the regulation of other physiological processes such as growth and metabolism.
Mecanismo De Acción
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs bind to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone receptors on the surface of pituitary gonadotroph cells, leading to the release of FSH and LH. FSH and LH then stimulate the gonads to produce sex hormones such as testosterone and estrogen. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones by desensitizing the pituitary gland to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone.
Efectos Bioquímicos Y Fisiológicos
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have a wide range of biochemical and physiological effects. They regulate the production of sex hormones, which are essential for the maintenance of reproductive function. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones, which can be beneficial in the treatment of certain reproductive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs are widely used in laboratory experiments to study the regulation of reproductive function. They are easy to synthesize and can be used in a wide range of experimental conditions. However, the use of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs in laboratory experiments can be limited by their high cost and potential side effects.
Direcciones Futuras
There are many potential future directions for research on LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs. One area of research is the development of new LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs with improved pharmacokinetic properties and reduced side effects. Another area of research is the development of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone-based therapies for the treatment of other diseases such as breast cancer and osteoporosis. Finally, research on the role of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone in other physiological processes such as growth and metabolism may lead to new therapeutic applications for LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs.
Métodos De Síntesis
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. SPPS is a well-established method for the synthesis of peptides and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have been extensively studied for their potential therapeutic applications in the treatment of various reproductive disorders such as infertility, prostate cancer, and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone agonists, such as leuprolide and goserelin, are commonly used in the treatment of prostate cancer and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone antagonists, such as degarelix, are also used in the treatment of prostate cancer.
Propiedades
Número CAS |
139570-70-0 |
|---|---|
Nombre del producto |
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone |
Fórmula molecular |
C79H98N18O18 |
Peso molecular |
1587.7 g/mol |
Nombre IUPAC |
(9,10-dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C79H98N18O18/c1-43(2)32-58(72(108)91-57(17-10-30-85-79(81)82)78(114)97-31-11-18-63(97)77(113)87-39-64(80)100)92-70(106)55(16-7-8-29-84-65(101)19-9-20-67(103)115-41-45-23-26-52-53(33-45)69(105)51-14-4-3-13-50(51)68(52)104)90-73(109)59(34-44-21-24-48(99)25-22-44)93-76(112)62(40-98)96-74(110)60(35-46-37-86-54-15-6-5-12-49(46)54)94-75(111)61(36-47-38-83-42-88-47)95-71(107)56-27-28-66(102)89-56/h3-6,12-15,21-26,33,37-38,42-43,55-63,86,98-99H,7-11,16-20,27-32,34-36,39-41H2,1-2H3,(H2,80,100)(H,83,88)(H,84,101)(H,87,113)(H,89,102)(H,90,109)(H,91,108)(H,92,106)(H,93,112)(H,94,111)(H,95,107)(H,96,110)(H4,81,82,85)/t55-,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1 |
Clave InChI |
BSKOWQLQBJGVOI-ZCPJTSLXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Otros números CAS |
139570-70-0 |
Secuencia |
XHWSYXLRPG |
Sinónimos |
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone Lys(6)LHRH-glutaryl-2-(hydroxymethyl)anthraquinone T 98 T-98 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








